Cas no 2210266-01-4 (tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate)

2210266-01-4 structure
Productnaam:tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate
CAS-nummer:2210266-01-4
MF:C9H13BrN2O2
MW:261.115721464157
MDL:MFCD32264927
CID:5656157
PubChem ID:138706596
tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate Chemische en fysische eigenschappen
Naam en identificatie
-
- 2210266-01-4
- EN300-27685741
- tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate
- SCHEMBL21082956
- 1H-Pyrazole-1-acetic acid, 3-bromo-, 1,1-dimethylethyl ester
-
- MDL: MFCD32264927
- Inchi: 1S/C9H13BrN2O2/c1-9(2,3)14-8(13)6-12-5-4-7(10)11-12/h4-5H,6H2,1-3H3
- InChI-sleutel: BNJKISBYAOXQAB-UHFFFAOYSA-N
- LACHT: BrC1C=CN(CC(=O)OC(C)(C)C)N=1
Berekende eigenschappen
- Exacte massa: 260.01604g/mol
- Monoisotopische massa: 260.01604g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 4
- Complexiteit: 215
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 44.1Ų
- XLogP3: 2.3
Experimentele eigenschappen
- Dichtheid: 1.42±0.1 g/cm3(Predicted)
- Kookpunt: 311.7±22.0 °C(Predicted)
- pka: -0.91±0.10(Predicted)
tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27685741-10g |
tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate |
2210266-01-4 | 95% | 10g |
$2638.0 | 2023-09-10 | |
Enamine | EN300-27685741-5.0g |
tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate |
2210266-01-4 | 95.0% | 5.0g |
$1779.0 | 2025-03-20 | |
Enamine | EN300-27685741-1.0g |
tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate |
2210266-01-4 | 95.0% | 1.0g |
$614.0 | 2025-03-20 | |
Enamine | EN300-27685741-5g |
tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate |
2210266-01-4 | 95% | 5g |
$1779.0 | 2023-09-10 | |
1PlusChem | 1P028AK3-50mg |
tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate |
2210266-01-4 | 95% | 50mg |
$222.00 | 2023-12-18 | |
Aaron | AR028ASF-10g |
tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate |
2210266-01-4 | 95% | 10g |
$3653.00 | 2023-12-15 | |
Aaron | AR028ASF-2.5g |
tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate |
2210266-01-4 | 95% | 2.5g |
$1678.00 | 2025-02-16 | |
1PlusChem | 1P028AK3-250mg |
tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate |
2210266-01-4 | 95% | 250mg |
$407.00 | 2023-12-18 | |
1PlusChem | 1P028AK3-5g |
tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate |
2210266-01-4 | 95% | 5g |
$2261.00 | 2023-12-18 | |
Enamine | EN300-27685741-10.0g |
tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate |
2210266-01-4 | 95.0% | 10.0g |
$2638.0 | 2025-03-20 |
tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate Gerelateerde literatuur
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1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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